

Synthesis of ethylenediamine dihydroiodide from ethylenediamine and hydroiodic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenediamine dihydroiodide*

Cat. No.: *B1218184*

[Get Quote](#)

Synthesis of Ethylenediamine Dihydroiodide: An Application Note and Protocol

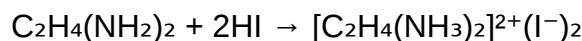
For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine dihydroiodide (EDDI), a stable, water-soluble salt, serves as a crucial source of iodine in various applications, notably in animal nutrition and as a reagent in organic synthesis.^{[1][2][3]} This document provides detailed protocols for the synthesis of **ethylenediamine dihydroiodide** from the reaction of ethylenediamine with hydroiodic acid. Alternative synthetic routes are also discussed, offering flexibility based on available starting materials and equipment. The protocols are designed to be clear and reproducible for researchers in both academic and industrial settings.

Introduction

Ethylenediamine dihydroiodide is formed from the acid-base reaction between the organic base ethylenediamine and the strong acid, hydroiodic acid.^[4] The reaction involves the protonation of both amine groups on the ethylenediamine molecule, resulting in the formation of the ethylenediammonium dication, which then forms an ionic bond with two iodide anions.^[4] EDDI is typically a white to off-white or light yellow crystalline powder that is freely soluble in


water.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#) Its primary application is as a nutritional supplement in animal feed to prevent iodine deficiency.[\[2\]](#)[\[3\]](#)[\[7\]](#)

This application note details the direct neutralization method for synthesizing EDDI, which is the most straightforward approach. Additionally, it presents two alternative methods: one involving the *in situ* generation of hydroiodic acid and another utilizing a reductant-mediated process.

Chemical Reaction and Stoichiometry

The primary reaction for the synthesis of **ethylenediamine dihydroiodide** is the direct acid-base neutralization of ethylenediamine with hydroiodic acid in a 1:2 molar ratio.

Chemical Equation:

Data Presentation

The following tables summarize the quantitative data for the different synthetic protocols described in this document.

Table 1: Reactant Quantities for Direct Neutralization Protocol

Reactant	Molecular Weight (g/mol)	Molar Ratio	Quantity
Ethylenediamine	60.10	1	6.01 g (0.1 mol)
Hydroiodic Acid (57% w/w)	127.91	2	44.88 g (0.2 mol)
Deionized Water	18.02	Solvent	100 mL

Table 2: Reactant Quantities and Conditions for Alternative Protocols

Protocol	Reactants	Quantities	Reaction Conditions
In Situ HI Generation	Iodine (I ₂)	50 g	Temperature: 50-60°C
Ethylenediamine	9.67 g	Pressure: 1.5-2.5 MPa	
Platinum Black Catalyst	0.25 g - 0.4 g	Stirring	
Reductant-Mediated	Ethylenediamine	120 g	Ambient Temperature
Iodine (I ₂)	507.6 g	Stirring	
Hydrazine Hydrate (35% aq.)	91.43 g	Cooling Jacket	
Water	800 mL		

Experimental Protocols

Protocol 1: Direct Neutralization of Ethylenediamine with Hydroiodic Acid

This protocol describes the most direct method for synthesizing **ethylenediamine dihydroiodide**.

Materials and Reagents:

- Ethylenediamine (C₂H₈N₂)
- Hydroiodic Acid (HI, 57% in water)
- Deionized Water
- Ethanol (optional, for washing)
- Beaker or Erlenmeyer flask
- Stir plate and stir bar

- Ice bath
- Buchner funnel and filter paper
- Vacuum flask
- Drying oven or desiccator

Procedure:

- Preparation of Ethylenediamine Solution: In a 250 mL beaker, dissolve 6.01 g (0.1 mol) of ethylenediamine in 50 mL of deionized water. Place the beaker in an ice bath and begin stirring.
- Addition of Hydroiodic Acid: Slowly add 44.88 g of 57% hydroiodic acid (0.2 mol) to the stirred ethylenediamine solution. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.
- Crystallization: After the complete addition of hydroiodic acid, continue stirring the solution in the ice bath for another 30 minutes to ensure the reaction goes to completion and to promote crystallization. The product, **ethylenediamine dihydroiodide**, will precipitate as a crystalline solid.[4]
- Isolation of the Product: Collect the crystalline solid by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.
- Drying: Dry the purified **ethylenediamine dihydroiodide** in a vacuum oven at a low temperature (e.g., 50°C) or in a desiccator until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[1][5]

Alternative Protocol 1: Synthesis via In Situ Generation of Hydroiodic Acid

This method avoids the direct use of hydroiodic acid by generating it in situ from iodine and hydrogen gas using a catalyst.[8]

Materials and Reagents:

- Iodine (I₂)
- Ethylenediamine (C₂H₈N₂)
- Platinum Black Catalyst
- Ethanol
- High-pressure reactor
- Nitrogen gas
- Hydrogen gas

Procedure:

- Reactor Setup: In a 1 L high-pressure reactor, add 50 g of iodine, 9.67 g of ethylenediamine, and 0.25 g of platinum black catalyst.[8]
- Inert Atmosphere: Seal the reactor and replace the air inside with nitrogen gas.[8]
- Reaction: While continuously stirring, introduce hydrogen gas into the reactor and maintain a pressure of 1.5-2.5 MPa. Heat the reactor to a temperature between 50-60°C.[8]
- Catalyst Removal: After the reaction is complete, release the pressure and add ethanol to the reaction mixture. Filter the mixture to remove the platinum black catalyst.[8]
- Crystallization: Transfer the filtrate to a crystallizing tank and cool to 0-5°C with slow stirring for 15-24 hours to induce crystallization.[8]
- Isolation and Drying: Filter the solution to collect the crystals and dry them under a vacuum to obtain the final product.[8]

Alternative Protocol 2: Reductant-Mediated Synthesis

This protocol utilizes hydrazine hydrate as a reductant to facilitate the reaction between ethylenediamine and elemental iodine in an aqueous solution.[\[9\]](#)

Materials and Reagents:

- Ethylenediamine (C₂H₈N₂)
- Iodine (I₂)
- Hydrazine Hydrate (35% aqueous solution)
- Deionized Water
- Reaction vessel with a cooling jacket and stirrer

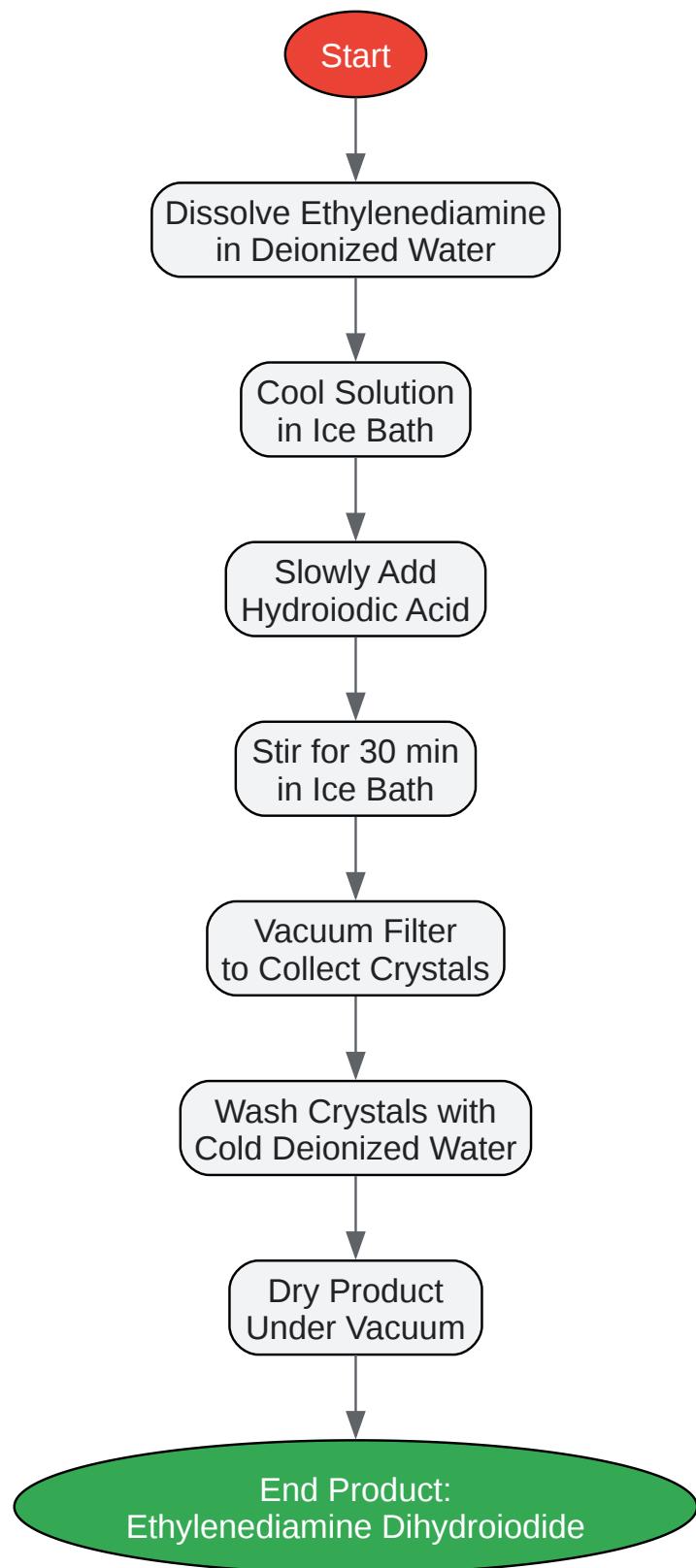

Procedure:

- Initial Setup: Charge a reaction vessel equipped with a cooling jacket and a stirrer with 800 mL of water and 120 g of ethylenediamine. Begin stirring.[\[9\]](#)
- Alternating Addition: Add a 35% aqueous solution of hydrazine hydrate and elemental iodine in alternating aliquot amounts. Start with 9.143 g of the hydrazine solution, followed by approximately 45.68 g of iodine. Continue these alternating additions until a total of 91.43 g of the hydrazine solution and 507.6 g of iodine have been added.[\[9\]](#)
- Reaction Completion: After the final addition of iodine, the solution may have a slight red color. Add a few drops of the hydrazine solution to decolorize it.[\[9\]](#)
- Product Isolation: Allow the reaction mixture to cool. Evaporate the water at approximately 125°C to obtain high-quality crystals of **ethylenediamine dihydroiodide**.[\[9\]](#)

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation during the synthesis of **ethylenediamine dihydroiodide**.



[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for the synthesis of **ethylenediamine dihydroiodide**.

Experimental Workflow

The diagram below outlines the general experimental workflow for the direct neutralization synthesis of **ethylenediamine dihydroiodide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the direct neutralization synthesis of EDDI.

Safety Precautions

- Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful if inhaled.
- Hydroiodic Acid: Strong acid, corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
- Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
- Hydrazine Hydrate: Toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of **ethylenediamine dihydroiodide** can be achieved through several methods, with the direct neutralization of ethylenediamine by hydroiodic acid being the most straightforward. The alternative methods presented offer viable options depending on the availability of reagents and equipment. The provided protocols are detailed to ensure reproducibility and success in the laboratory setting. Proper safety precautions must be followed due to the hazardous nature of the chemicals involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylenediamine dihydroiodide EDDI Manufacturers, with SDS [mubychem.com]
- 2. Ethylenediamine dihydroiodide - Wikipedia [en.wikipedia.org]
- 3. Ethylenediamine_dihydroiodide [chemeurope.com]

- 4. Ethylenediamine dihydroiodide | 5700-49-2 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. eskayiodine.com [eskayiodine.com]
- 7. Ethylenediamine dihydroiodide | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 9. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of ethylenediamine dihydroiodide from ethylenediamine and hydroiodic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218184#synthesis-of-ethylenediamine-dihydroiodide-from-ethylenediamine-and-hydroiodic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com